3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C21H23FN2O3 This compound is characterized by its pyrrolidine-2,5-dione core structure, which is substituted with a 2-(2-fluorophenyl)ethylamino group and a 4-propoxyphenyl group
Preparation Methods
The synthesis of 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of a suitable dicarboxylic acid derivative with ammonia or an amine under controlled conditions.
Introduction of the 2-(2-Fluorophenyl)ethylamino Group: This step involves the nucleophilic substitution reaction where the pyrrolidine-2,5-dione core is reacted with 2-(2-fluorophenyl)ethylamine.
Attachment of the 4-Propoxyphenyl Group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, where the pyrrolidine-2,5-dione core is coupled with a 4-propoxyphenylboronic acid derivative.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of a propoxy group, which may affect its chemical and biological properties.
3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: The ethoxy group in this compound may result in different reactivity and biological activity compared to the propoxy derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(2-fluorophenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-13-27-17-9-7-16(8-10-17)24-20(25)14-19(21(24)26)23-12-11-15-5-3-4-6-18(15)22/h3-10,19,23H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYKKZNHJPWOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.